4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine
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Overview
Description
4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine is a complex organic compound that features a furan ring, a piperazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine typically involves multiple steps:
Formation of the Furan-2-ylmethyl Piperazine: This step involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride to form furan-2-ylmethyl piperazine.
Sulfonylation: The furan-2-ylmethyl piperazine is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Attachment of the Morpholine Ring: Finally, the sulfonylated intermediate is reacted with morpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to neurotransmitter receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]propyl]morpholine: Lacks the sulfonyl group, which may affect its biological activity.
4-[3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological interactions.
Uniqueness
4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine is unique due to the presence of the furan ring, piperazine ring, and morpholine ring in a single molecule, along with the sulfonyl group. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c20-24(21,14-2-4-17-9-12-22-13-10-17)19-7-5-18(6-8-19)15-16-3-1-11-23-16/h1,3,11H,2,4-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSVBFVIPSOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)CCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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